Trimethylsilyl (hexanoylamino)acetate
Description
Trimethylsilyl (hexanoylamino)acetate is a silylated ester compound characterized by a trimethylsilyl (TMS) group attached to an acetate backbone, which is further functionalized with a hexanoylamino (NH-hexanoyl) substituent. The structure can be represented as (CH₃)₃Si–O–C(O)–CH₂–NH–C(O)–(CH₂)₄CH₃, with a molecular formula of C₁₃H₂₇NO₄Si and a molecular weight of 289.4 g/mol.
Silyl esters like this are widely used in organic synthesis as protecting groups for carboxylic acids or as intermediates in peptide chemistry due to their stability and ease of hydrolysis under mild conditions .
Properties
CAS No. |
55494-05-8 |
|---|---|
Molecular Formula |
C11H23NO3Si |
Molecular Weight |
245.39 g/mol |
IUPAC Name |
trimethylsilyl 2-(hexanoylamino)acetate |
InChI |
InChI=1S/C11H23NO3Si/c1-5-6-7-8-10(13)12-9-11(14)15-16(2,3)4/h5-9H2,1-4H3,(H,12,13) |
InChI Key |
XROBKRJAYNGRBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Trimethylsilyl(trimethylsiloxy)acetate
- Structure : (CH₃)₃Si–O–C(O)–O–Si(CH₃)₃
- Molecular Formula : C₈H₁₈O₄Si₂
- Molecular Weight : 234.4 g/mol
- Key Features: Contains two TMS groups and a bridging acetate. The siloxy group increases steric bulk and thermal stability compared to the hexanoylamino derivative.
- Applications : Used in silicone-based polymers and as a reagent in high-temperature reactions .
Ethyl (trimethylsilyl)acetate
- Structure : (CH₃)₃Si–O–C(O)–CH₂–O–C₂H₅
- Molecular Formula : C₇H₁₆O₂Si
- Molecular Weight : 160.3 g/mol
- Key Features: Simpler ester with an ethyl group. Lacks the hexanoylamino substituent, making it less polar and more volatile.
- Applications : Common in GC-MS derivatization to enhance volatility of carboxylic acids .
Methyl 2-(bis[2-(trimethylsilyl)oxyethyl]amino)acetate
- Structure : (CH₃)₃Si–O–(CH₂)₂–N–CH₂–C(O)–O–CH₃
- Molecular Formula: C₁₃H₃₁NO₄Si₂
- Molecular Weight : 321.6 g/mol
- Key Features: Contains dual TMS-oxyethyl groups and an amino linkage. The branched structure offers unique solubility in polar aprotic solvents.
- Applications : Explored in peptide synthesis and as a ligand in catalysis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Hydrolysis Rate (pH 7) | Key Functional Groups |
|---|---|---|---|---|
| Trimethylsilyl (hexanoylamino)acetate | 289.4 | Low in water; high in DCM | Moderate | TMS, hexanoylamino, acetate |
| Trimethylsilyl(trimethylsiloxy)acetate | 234.4 | Insoluble in water | Slow | Dual TMS, siloxy |
| Ethyl (trimethylsilyl)acetate | 160.3 | Miscible with hexane | Fast | TMS, ethyl ester |
| Methyl 2-(bis[2-TMS-oxyethyl]amino)acetate | 321.6 | Soluble in DMF | Moderate | TMS-oxyethyl, amino, methyl ester |
- Steric Effects : Trimethylsilyl(trimethylsiloxy)acetate’s dual TMS groups hinder nucleophilic attacks, increasing stability .
This compound
- Reactivity: The hexanoylamino group participates in amide-bond-forming reactions, useful in peptide synthesis. The TMS group can be cleaved under mild acidic conditions .
- Applications: Potential use in prodrug design (e.g., masking carboxylic acids) or as a hydrophobic linker in biomaterials.
Trimethylsilyl(trimethylsiloxy)acetate
- Reactivity : High thermal stability due to siloxane bridges; inert under basic conditions.
- Applications : Industrial silicone production and specialty polymers .
Ethyl (trimethylsilyl)acetate
- Reactivity : Rapid hydrolysis in aqueous environments.
- Applications : Derivatization agent in analytical chemistry to improve chromatographic detection .
Market and Industrial Relevance
- Trimethylsilyl(trimethylsiloxy)acetate : Dominates the silicone market, with a projected CAGR of 4.2% (2025–2030) due to demand in electronics and coatings .
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